molecular formula C8H7F2NO4S B11740199 2,6-Difluoro-4-methanesulfonamidobenzoic acid

2,6-Difluoro-4-methanesulfonamidobenzoic acid

Cat. No.: B11740199
M. Wt: 251.21 g/mol
InChI Key: RNGDOGDJOKGWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methanesulfonamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methanesulfonamide group at the 4 position, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methanesulfonamidobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a suitable benzoic acid derivative, followed by the introduction of the methanesulfonamide group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Difluoro-4-methanesulfonamidobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methoxybenzoic acid
  • 2,6-Difluorobenzoic acid
  • 2,6-Difluoro-4-methylbenzenesulfonamide

Uniqueness

2,6-Difluoro-4-methanesulfonamidobenzoic acid is unique due to the presence of both fluorine atoms and the methanesulfonamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7F2NO4S

Molecular Weight

251.21 g/mol

IUPAC Name

2,6-difluoro-4-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C8H7F2NO4S/c1-16(14,15)11-4-2-5(9)7(8(12)13)6(10)3-4/h2-3,11H,1H3,(H,12,13)

InChI Key

RNGDOGDJOKGWSH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C(=C1)F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.